2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in various fields such as medicinal chemistry, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting o-aminothiophenol with carbon disulfide and a suitable base, followed by cyclization.
Thioether Formation: The benzothiazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The thioether is further reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-ethylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide stands out due to its specific structural features, such as the presence of the 4-ethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C18H17N3OS2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3OS2/c1-2-13-7-9-14(10-8-13)11-19-21-17(22)12-23-18-20-15-5-3-4-6-16(15)24-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
InChI Key |
AXGAQWDPDXEINF-YBFXNURJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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